![molecular formula C24H21FN2O3S B2593987 (3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-68-1](/img/structure/B2593987.png)
(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21FN2O3S and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound under discussion is closely related to various synthesized benzothiazine derivatives. In research by Knollmüller (1971), derivatives of 1H-2.1.3-Benzothiadiazin-2.2-dioxide were synthesized through reactions with alkyl halides and methylene iodide, yielding various mono- and dialkyl derivatives and 1.3-bridged derivatives (Knollmüller, 1971).
Fluorine-Containing Compounds and Their Bioactivity
In 2005, Song et al. synthesized α-amino fluorobenzyl-phosphonates containing isoxazole moieties. These compounds showed moderate anticancer activity, highlighting the potential bioactivity of fluorine-containing benzyl derivatives in medical research (Song et al., 2005).
Multicomponent Synthesis
Lega et al. (2016) explored the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This study demonstrates the versatile nature of benzothiazine derivatives in chemical synthesis, which could be relevant to the compound (Lega et al., 2016).
Antitumor Properties
Bradshaw et al. (2002) investigated the antitumor properties of benzothiazoles, including amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their findings might be extrapolated to understand the potential antitumor applications of the compound (Bradshaw et al., 2002).
Synthesis and Biological Properties
Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating their potent cytotoxicity in vitro. This research underscores the significance of fluorinated benzothiazole derivatives in developing novel therapeutic agents (Hutchinson et al., 2001).
properties
IUPAC Name |
(3E)-3-[[(4-fluorophenyl)methylamino]methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-5-4-6-19(13-17)16-27-22-8-3-2-7-21(22)24(28)23(31(27,29)30)15-26-14-18-9-11-20(25)12-10-18/h2-13,15,26H,14,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGYRDOTUMLPTO-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide |
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